4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, piperazine, and methoxyphenyl compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Amidation reactions: to form the carboxamide group.
Amination reactions: to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to obtain high-purity products.
Safety protocols: to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-16-7-5-15(6-8-16)25-20(29)17-14-24-21(26-19(17)22)28-12-10-27(11-13-28)18-4-2-3-9-23-18/h2-9,14H,10-13H2,1H3,(H,25,29)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLHLFVDUBHOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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